Variecolin
Overview
Description
Variecolin is a bioactive fungal sesterterpenoid, originally isolated from the fungus Aspergillus variecolorThis compound is known for its complex structure and diverse biological activities, including antifungal, immunomodulatory, antibacterial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of variecolin involves several complex steps. One notable method includes the use of a tandem Wolff/Cope rearrangement of α-diazo cyclobutyl ketones to construct fused eight-membered carbocycles . This method leverages microwave-promoted tandem rearrangement to prepare functionalized cyclooctadienones, which are key intermediates in the synthesis of this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through heterologous biosynthesis. This involves expressing the sesterterpene synthase VrcA and the cytochrome P450 VrcB in Aspergillus oryzae . This method allows for the production of this compound and its analogues in a controlled environment, facilitating large-scale production .
Chemical Reactions Analysis
Types of Reactions: Variecolin undergoes various chemical reactions, including oxidation, reduction, and substitution. The key reactions involve the formation of its complex ring structures through metathesis and rearrangement reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various analogues of this compound, which exhibit different biological activities .
Scientific Research Applications
Variecolin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Investigated for its role in fungal metabolism and its interactions with other biological molecules.
Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
Variecolin exerts its effects through various molecular targets and pathways. It binds to specific receptors and enzymes, modulating their activity. For instance, it has been shown to inhibit the angiotensin II receptor, which plays a role in blood pressure regulation . Additionally, this compound’s anticancer properties are attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Variecolactone: A congener of variecolin with similar biological activities.
Emericolin A: Another related compound with potent biological activities.
Comparison: this compound stands out due to its unique tetracyclic structure and broad spectrum of biological activities. While variecolactone and emericolin A share some similarities, this compound’s specific molecular interactions and pathways make it particularly effective in certain applications, such as anticancer therapy .
Properties
IUPAC Name |
(1R,3S,4S,7R,8E,11S,12S,13S,16S)-1,4,16-trimethyl-6-oxo-13-prop-1-en-2-yltetracyclo[9.7.0.03,7.012,16]octadec-8-ene-8-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O2/c1-15(2)18-8-9-24(4)10-11-25(5)13-19-16(3)12-21(27)22(19)17(14-26)6-7-20(25)23(18)24/h6,14,16,18-20,22-23H,1,7-13H2,2-5H3/b17-6-/t16-,18+,19-,20-,22-,23-,24-,25+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYQASOMEVLRKN-NOJNFTMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2C1CC3(CCC4(CCC(C4C3CC=C2C=O)C(=C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)[C@@H]/2[C@H]1C[C@]3(CC[C@@]4(CC[C@@H]([C@H]4[C@@H]3C/C=C2/C=O)C(=C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701045557 | |
Record name | Variecolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701045557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133101-16-3 | |
Record name | Variecolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701045557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VARIECOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYL8QSN52U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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